3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps. One common approach is the acylation of 5,6,7,8-tetrahydronaphthalene with an appropriate acyl chloride, followed by the introduction of the thiolane ring through a cyclization reaction. The final step involves the carboxylation of the thiolane ring to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Esters and amides.
Scientific Research Applications
3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of a thiolane ring.
3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to its combination of a thiolane ring and a naphthalene derivative, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-15(18-17(16(20)21)7-8-22-11-17)10-12-5-6-13-3-1-2-4-14(13)9-12/h5-6,9H,1-4,7-8,10-11H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZBJVBDNBEAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCSC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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